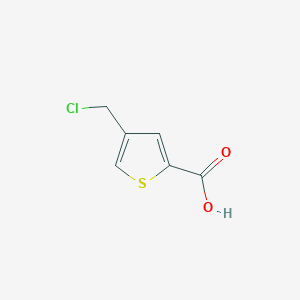![molecular formula C10H15NO3 B15298371 1-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid CAS No. 2919945-69-8](/img/structure/B15298371.png)
1-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid is a spiro compound characterized by its unique bicyclic structure, which includes a pyrrolidine ring. Spiro compounds are known for their three-dimensional structural properties and inherent rigidity, making them valuable in various fields, including drug discovery and development .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid typically involves the use of commercially available reagents. One common method includes the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction proceeds through a series of steps, including alkylation and heterocyclization, to form the desired spiro compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: 1-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced spiro derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and hydrogen in the presence of Raney nickel are commonly used reducing agents.
Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
科学的研究の応用
1-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex spiro compounds.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been studied as an inhibitor of the vanin-1 enzyme, which plays a crucial role in metabolism and inflammation. The compound’s structure allows it to bind to the active site of the enzyme, thereby inhibiting its activity .
類似化合物との比較
- 2,8-Diazaspiro[4.5]decane
- 2,7-Diazaspiro[4.5]decane
- 2,7-Diazaspiro[4.4]nonane
- 2-Oxa-7-azaspiro[4.4]nonane
Comparison: 1-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid is unique due to its specific structural features, such as the presence of a pyrrolidine ring and a carboxylic acid group. These features contribute to its distinct chemical reactivity and biological activity compared to other similar spiro compounds .
特性
CAS番号 |
2919945-69-8 |
|---|---|
分子式 |
C10H15NO3 |
分子量 |
197.23 g/mol |
IUPAC名 |
1-oxo-2-azaspiro[4.5]decane-8-carboxylic acid |
InChI |
InChI=1S/C10H15NO3/c12-8(13)7-1-3-10(4-2-7)5-6-11-9(10)14/h7H,1-6H2,(H,11,14)(H,12,13) |
InChIキー |
XBSPIDKEXWAKAR-UHFFFAOYSA-N |
正規SMILES |
C1CC2(CCC1C(=O)O)CCNC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


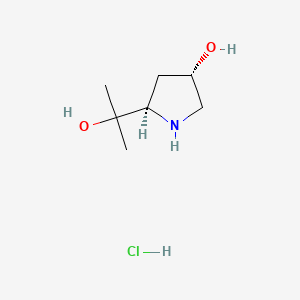
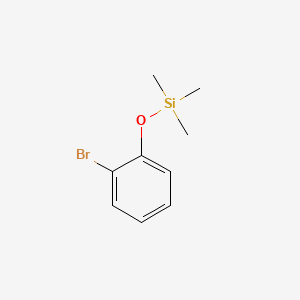
![rac-tert-butyl (1R,2S,4S)-2-hydroxy-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B15298299.png)


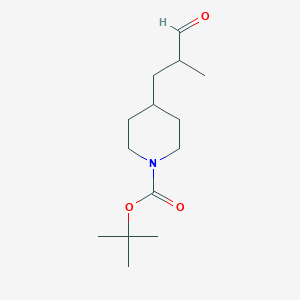
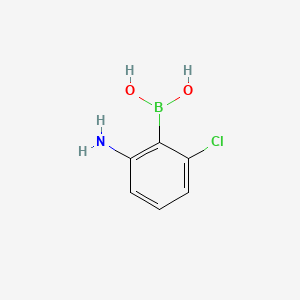
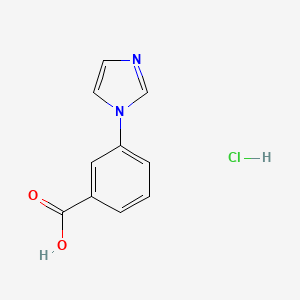
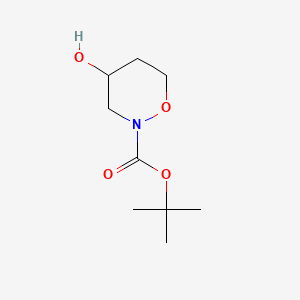
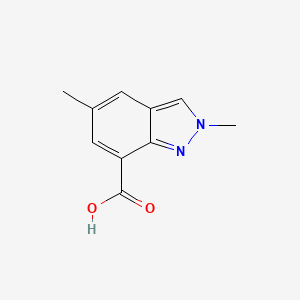
![[2-(Difluoromethyl)-4-(trifluoromethyl)phenyl]boronic acid](/img/structure/B15298364.png)
![3-{[(Tert-butoxy)carbonyl]amino}-5-(hydroxymethyl)benzoic acid](/img/structure/B15298386.png)

